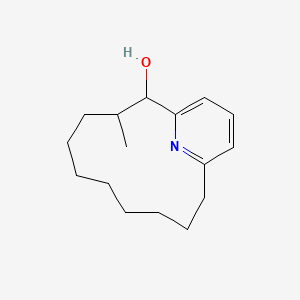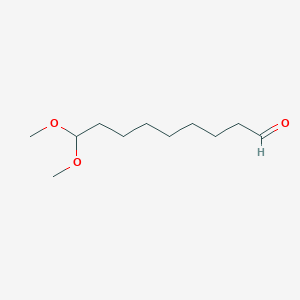![molecular formula C8H16S B14377705 1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane CAS No. 90224-05-8](/img/structure/B14377705.png)
1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane is an organic compound characterized by the presence of a sulfanyl group attached to a butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane typically involves the reaction of 2-methylprop-1-en-1-yl sulfide with butane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed into the system. The process is monitored and controlled to ensure consistent quality and efficiency. The use of advanced separation techniques, such as distillation and chromatography, helps in purifying the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted butane derivatives.
Applications De Recherche Scientifique
1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2-Methyl-1-propen-1-yl)sulfanyl]benzene
- 2-amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid
Uniqueness
1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane is unique due to its specific structural configuration and the presence of the sulfanyl group attached to a butane chain. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
90224-05-8 |
|---|---|
Formule moléculaire |
C8H16S |
Poids moléculaire |
144.28 g/mol |
Nom IUPAC |
1-(2-methylprop-1-enylsulfanyl)butane |
InChI |
InChI=1S/C8H16S/c1-4-5-6-9-7-8(2)3/h7H,4-6H2,1-3H3 |
Clé InChI |
RFLQZTAIFDEYQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline](/img/structure/B14377625.png)
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)
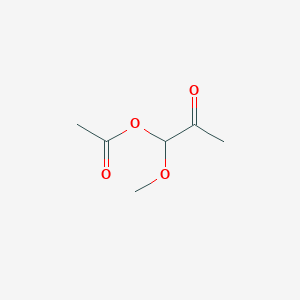

![Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate](/img/structure/B14377634.png)

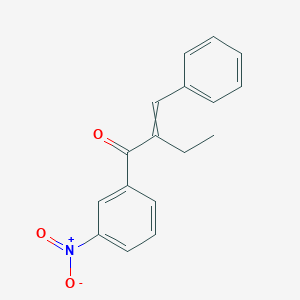
![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
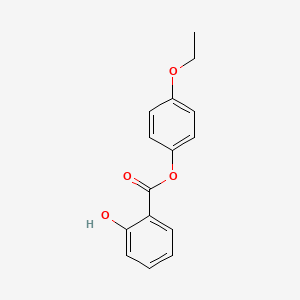
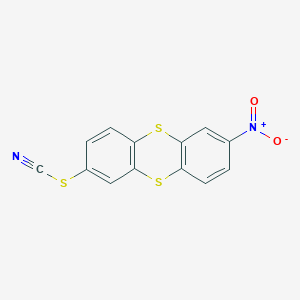

silane](/img/structure/B14377675.png)
